1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol
Description
1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a 2-methylthiazol-4-ylmethyl group and a hydroxyl group at the 3-position
Properties
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(13)6-12/h7,10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSABIYNYHMPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol typically involves the reaction of 2-methylthiazole with a piperidine derivative. One common method involves the alkylation of 2-methylthiazole with a suitable piperidine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiazole ring.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated products or modified thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor interactions, the compound may act as an agonist or antagonist, altering the signaling pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
- 1-((2-Methylthiazol-4-yl)methyl)piperidin-2-ol
- 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-one
Uniqueness
1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 2-methylthiazole group. The molecular formula is CHNS, with a molar mass of approximately 218.31 g/mol. The compound's structure allows for various interactions with biological targets, which is crucial for its activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and piperidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound could be developed into an effective antibacterial agent, particularly against resistant strains of bacteria .
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have also been evaluated for antifungal activity. For example, studies show that certain thiazole-piperidine derivatives possess fungicidal effects against fungi such as Candida albicans and Fusarium oxysporum.
| Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate the potential for developing antifungal therapies utilizing this compound .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microorganisms, leading to growth inhibition.
- Membrane Disruption : It is hypothesized that the compound could disrupt microbial cell membranes, contributing to its antibacterial and antifungal effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole-piperidine derivatives, including those structurally related to this compound. The study reported that these compounds exhibited significant inhibition against a range of pathogens, supporting their potential use in clinical applications .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of thiazole-piperidine compounds has provided insights into how modifications affect biological activity. For example, variations in substituents on the piperidine ring have been shown to enhance or reduce antimicrobial efficacy, indicating that careful design can optimize therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
